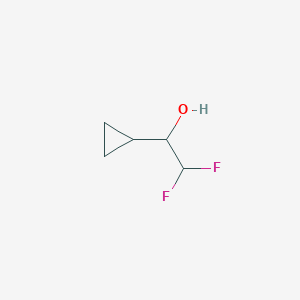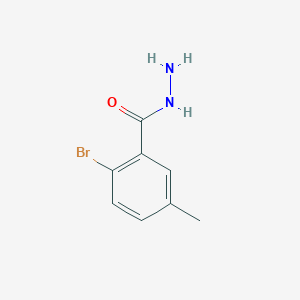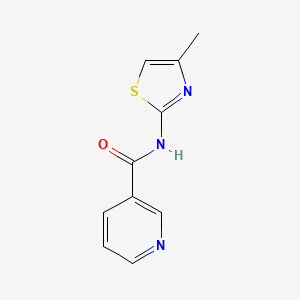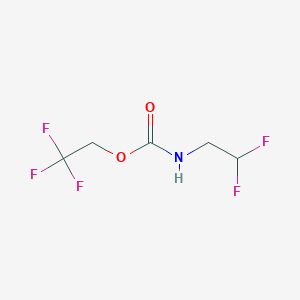![molecular formula C10H13N3O3 B6617383 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1491534-59-8](/img/structure/B6617383.png)
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, also known as 7-CPT, is a novel heterocyclic compound with potential applications in scientific research. 7-CPT is a stable and non-toxic compound that has been studied for its potential to be used as a prodrug in the delivery of therapeutic agents. The compound has also been studied for its potential to act as a catalyst for organic synthesis, as well as for its ability to modulate the activity of various enzymes and proteins.
Applications De Recherche Scientifique
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of potential applications in scientific research. It has been studied for its potential to act as a prodrug in the delivery of therapeutic agents, such as anticancer drugs or antibiotics. Additionally, 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its potential to act as a catalyst for organic synthesis. It has also been studied for its ability to modulate the activity of various enzymes and proteins, such as cytochrome P450 enzymes. Furthermore, 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its potential to be used as a fluorescent probe in imaging and spectroscopy experiments.
Mécanisme D'action
The mechanism of action of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is not yet fully understood. However, it is believed that the compound binds to and modulates the activity of various enzymes and proteins, such as cytochrome P450 enzymes. It is thought that this binding and modulation of enzyme activity is responsible for the compound’s potential to act as a prodrug in the delivery of therapeutic agents, as well as its potential to act as a catalyst for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione are not yet fully understood. However, the compound has been studied for its potential to act as a prodrug in the delivery of therapeutic agents, as well as its potential to act as a catalyst for organic synthesis. Additionally, 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its ability to modulate the activity of various enzymes and proteins, such as cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages for use in laboratory experiments. The compound is stable and non-toxic, allowing for easy handling and storage. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to the use of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in laboratory experiments. The compound is not yet fully understood, and its mechanism of action is still being studied. Additionally, the compound has not been extensively tested in vivo, so its potential effects on humans are still unknown.
Orientations Futures
1. Further research into the mechanism of action of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, in order to better understand how the compound modulates the activity of various enzymes and proteins.
2. Additional studies into the potential applications of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, such as its potential use as a prodrug in the delivery of therapeutic agents or its potential to act as a catalyst for organic synthesis.
3. Research into the potential effects of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione on humans, in order to assess its safety and efficacy for use in medical treatments.
4. Development of improved synthesis methods for 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, in order to increase the yield and reduce the cost of production.
5. Exploration of the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a fluorescent probe in imaging and spectroscopy experiments.
6. Investigation of the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a drug delivery system for other therapeutic agents.
7. Studies into the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to act as an inhibitor of various enzymes and proteins.
8. Research into the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a catalyst for other organic reactions.
9. Development of new and improved methods for the synthesis of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.
10. Exploration of the potential of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione to be used as a stabilizing agent for other compounds.
Méthodes De Synthèse
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized by the reaction of 7-chloro-cyclopropanecarbonyl chloride (7-Cl-CPCl) with 1,3,7-triazaspiro[4.4]nonane-2,4-dione (TND). The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction results in the formation of the desired 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione product, as well as the by-product 7-chloro-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (7-Cl-CPT). The yield of the reaction is typically around 70-80%.
Propriétés
IUPAC Name |
7-(cyclopropanecarbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDIARVLWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)
![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)

![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)
